![molecular formula C14H13NO4S B459074 1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1185549-47-6](/img/structure/B459074.png)
1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Description
1-Oxo-2-(thiophen-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Esterification of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids leads to the formation of methyl esters with unexpected cleavage of the 3a,6-oxo bridge, highlighting unique chemical behavior and potential in synthesis (Nadirova et al., 2019).
Analysis of electronic structures and crystallization properties of similar compounds shows a combination of strong O-H...O hydrogen bonds and weak C-H...O interactions, indicating potential applications in crystallography and molecular design (Vrabel et al., 2014).
Biological Applications
Some derivatives of this compound class have been synthesized and found to exhibit promising antifungal and antibacterial activity, as well as notable antioxidant properties, suggesting potential in pharmaceutical research (Raghavendra et al., 2017).
The antinociceptive activity of N-substituted derivatives has been studied, demonstrating potential applications in pain management and related therapeutic areas (Shipilovskikh et al., 2020).
Chemical Properties and Reactivity
The compound's configurational and conformational equilibriums in various solvents have been studied, providing insight into its dynamic chemical properties, which is crucial for understanding its reactivity and potential applications in synthetic chemistry (Bogdanov et al., 2004).
Investigation into the reactivity of related compounds with cyanoacetic acid derivatives shows potential in the development of novel compounds with varied applications, including medicinal chemistry (Shipilovskikh & Rubtsov, 2020).
properties
IUPAC Name |
4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-12-11-10(13(17)18)9-3-4-14(11,19-9)7-15(12)6-8-2-1-5-20-8/h1-5,9-11H,6-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGSHGYQZDWDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CS4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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